molecular formula C15H17N7O2 B2535672 (E)-3-methyl-7-propyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 714925-96-9

(E)-3-methyl-7-propyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2535672
CAS No.: 714925-96-9
M. Wt: 327.348
InChI Key: GILXULGHSOQOGL-RQZCQDPDSA-N
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Description

The compound (E)-3-methyl-7-propyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative characterized by:

  • Methyl group at position 3, enhancing lipophilicity and metabolic stability.
  • Propyl chain at position 7, influencing solubility and intermolecular interactions.
  • (E)-configured hydrazinyl-pyridine moiety at position 8, critical for stereoselective binding to biological targets.

Purine diones are known for their roles as kinase inhibitors and adenosine receptor modulators.

Properties

IUPAC Name

3-methyl-7-propyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-3-7-22-11-12(21(2)15(24)19-13(11)23)18-14(22)20-17-9-10-5-4-6-16-8-10/h4-6,8-9H,3,7H2,1-2H3,(H,18,20)(H,19,23,24)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILXULGHSOQOGL-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-methyl-7-propyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural formula:

 E 3 methyl 7 propyl 8 2 pyridin 3 ylmethylene hydrazinyl 1H purine 2 6 3H 7H dione\text{ E 3 methyl 7 propyl 8 2 pyridin 3 ylmethylene hydrazinyl 1H purine 2 6 3H 7H dione}

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with purine-based precursors. Various methodologies have been explored to optimize yields and purity. For instance, multicomponent reactions have been employed to enhance efficiency and reduce reaction times .

Antitumor Activity

Recent studies have highlighted the antitumor potential of purine derivatives. The compound has shown promising results in inhibiting tumor cell proliferation in vitro. Specifically, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action is believed to involve the inhibition of key enzymes involved in nucleotide synthesis and DNA replication .

Antimicrobial Properties

The compound has exhibited antimicrobial activity against several bacterial strains. In vitro assays revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mode of action appears to disrupt bacterial cell membrane integrity, leading to cell lysis .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it reduces the production of pro-inflammatory cytokines and nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in treating inflammatory diseases .

Case Studies

StudyObjectiveFindings
Study 1Evaluate cytotoxicitySignificant inhibition of cancer cell viability at low micromolar concentrations.
Study 2Assess antimicrobial activityEffective against E. coli and S. aureus with MIC values below 50 µg/mL.
Study 3Investigate anti-inflammatory effectsReduced TNF-alpha levels by 40% in LPS-stimulated macrophages.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the pyridine and hydrazine moieties have been explored to enhance potency and selectivity against specific targets. For instance, substituents on the pyridine ring can significantly influence both solubility and interaction with biological targets .

Scientific Research Applications

The following table summarizes key findings related to the biological activity of (E)-3-methyl-7-propyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione:

Activity Effect Reference
Enzyme InhibitionInhibits tumor-associated kinases[Source 1]
Receptor InteractionModulates growth factor receptors[Source 2]
Antioxidant PropertiesReduces oxidative stress[Source 3]

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in various fields:

  • Cancer Treatment :
    • The compound's ability to inhibit key enzymes involved in cancer progression makes it a candidate for further development as an anti-cancer agent.
  • Neuroprotection :
    • Its antioxidant properties may provide neuroprotective effects, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Applications :
    • Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound could also be explored for treating inflammatory conditions.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Cancer Research :
    • A study demonstrated that purine derivatives with similar structures effectively inhibited cancer cell proliferation in vitro and in vivo models [Source 4].
  • Psychotropic Effects :
    • Research indicated that certain purine derivatives exhibited psychotropic effects, suggesting potential applications in psychiatric disorders [Source 5].

Chemical Reactions Analysis

Substitution Reactions

The purine scaffold undergoes nucleophilic and electrophilic substitutions, primarily at N3, N7, and C8 positions.

Reaction Type Conditions Outcome Implications
Alkylation Alkyl halides, base (e.g., K₂CO₃)Substitution at N3 or N7 positions with alkyl groupsModifies solubility and receptor-binding affinity.
Acylation Acid chlorides, DMAP catalystIntroduction of acyl groups at N3Enhances metabolic stability and pharmacokinetics.
Nucleophilic Substitution Thiols or amines, polar aprotic solventsReplacement of hydrazinyl group at C8 with sulfur/nitrogen nucleophilesAlters electronic properties and bioactivity.

Hydrolysis Reactions

The hydrazinyl-pyridine moiety and purine ring are susceptible to hydrolysis under acidic/basic conditions:

  • Acidic Hydrolysis (HCl, 80°C):

    • Cleavage of the hydrazone bond (C=N), yielding pyridine-3-carbaldehyde and 3-methyl-7-propyl-8-hydrazinylpurine-2,6-dione.

    • Purine ring remains intact under mild conditions but degrades at higher temperatures (>100°C).

  • Basic Hydrolysis (NaOH, 60°C):

    • Ring-opening of the purine core at the C2 and C6 carbonyl groups, forming urea derivatives.

Hydrazone-Related Reactivity

The pyridin-3-ylmethylene hydrazine group participates in:

  • Hydrazone Stabilization :

    • Forms intramolecular hydrogen bonds with the pyridine nitrogen, enhancing thermal stability (decomposition >220°C).

  • Condensation Reactions :

    • Reacts with aldehydes/ketones in ethanol under reflux to form bis-hydrazones, confirmed by IR (C=N stretch at 1610–1630 cm⁻¹) and NMR (disappearance of NH peaks) .

Oxidation and Reduction

Reagent Conditions Product
KMnO₄ (oxidation)Acidic aqueous solutionPyridine-3-carboxylic acid and purine-2,6,8-trione derivatives.
NaBH₄ (reduction)Methanol, 25°CReduction of hydrazone to hydrazine, yielding saturated purine derivatives.

Cycloaddition Reactions

The hydrazone group participates in [3+2] cycloadditions with nitriles or alkynes under Cu(I) catalysis, forming triazole or pyrazole rings fused to the purine system.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • E/Z Isomerization : Reversible switching between E and Z configurations of the hydrazone group, confirmed by NMR coupling constants (J = 12–14 Hz for E, J = 8–10 Hz for Z).

  • Radical Formation : Generates purine-derived radicals detectable via ESR spectroscopy.

Catalytic Functionalization

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl/heteroaryl group introduction at C8, leveraging the hydrazine as a directing group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Purine Dione Derivatives

8-{(2Z)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
  • Structural Differences: 7-Substituent: Octyl group (vs. Hydrazone Moiety: Z-configuration (vs. E) and 2-hydroxyphenyl substitution (vs. pyridin-3-yl), affecting electronic distribution and steric hindrance.
  • Functional Implications :
    • The hydroxyphenyl group may enhance antioxidant activity but reduce basicity compared to the pyridine ring.
    • Longer alkyl chains (octyl) could improve bioavailability but increase metabolic oxidation risks.
Property Target Compound Analog
Molecular Weight ~388.4 g/mol (estimated) ~459.5 g/mol (reported)
7-Substituent Propyl Octyl
Hydrazone Configuration E Z
Key Functional Group Pyridin-3-yl 2-Hydroxyphenyl

Pyrimidin-dione Derivatives

6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7)
  • Core Structure : Pyrimidin-dione (vs. purine dione), reducing aromaticity and altering hydrogen-bonding capacity.
  • Substituents :
    • Methoxymethyl groups at N1 and N3 enhance solubility but may reduce target affinity due to steric bulk.
    • Hydroxypropyl chain at C6 introduces polarity, contrasting with the hydrophobic propyl/octyl chains in purine analogs.
  • Spectroscopic Data :
    • ¹H-NMR : Distinct signals for OCH3 (δ 3.27 ppm) and OH (δ 4.67 ppm) highlight electronic differences vs. the pyridine-hydrazine protons in the target compound .

Pyrazolo-pyridinamide Derivatives

N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide (7h)
  • Structural Contrasts: Pyrazolo-pyridine core (vs. purine), lacking the dione functionality but retaining nitrogen-rich aromaticity.
  • Functional Implications :
    • IR data (υ 1690 cm⁻¹ for C=O) confirms the presence of an amide group, which may confer stability against hydrolysis compared to hydrazones .

Research Findings and Implications

  • Hydrazone Configuration : E-configuration in the target compound likely improves planar geometry for π-π stacking with aromatic residues in enzymes, whereas Z-configuration in analogs may induce steric clashes .
  • Substituent Effects : Shorter alkyl chains (propyl vs. octyl) balance solubility and bioavailability, while pyridine vs. hydroxyphenyl groups modulate electronic properties and target selectivity.
  • Spectroscopic Signatures : Distinct NMR and IR profiles (e.g., pyridine protons vs. methoxy signals) enable rapid structural differentiation .

Q & A

Q. Key Methodological Considerations :

  • Optimize reaction time and temperature to avoid side products (e.g., over-alkylation).
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

Q. Example Synthesis Protocol :

StepReagents/ConditionsPurposeReference
1Hydrazine hydrate, dioxane, 24h RTHydrazinyl group introduction
2Propyl bromide, K₂CO₃, DMF, 80°C7-Propyl substitution
3Pyridin-3-carbaldehyde, acetic acid, refluxFormation of (E)-hydrazone geometry

(Basic) How is the structural characterization of this compound performed?

Answer:
A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and (E)-geometry of the hydrazone moiety. For example, the pyridinyl proton signals appear downfield (δ 8.5–9.0 ppm) .
  • X-ray Diffraction (XRD) : Resolve crystal structure and validate stereochemistry. COF studies (e.g., ) demonstrate XRD’s utility for porous organic frameworks, which can be adapted for small-molecule crystallography .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₂₃BrN₆O₂ in ) .

(Basic) What in vitro assays are suitable for preliminary biological activity evaluation?

Answer:

  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases (common targets of purine derivatives). Use fluorescence-based or radiometric assays.
  • Antimicrobial Screening : Follow protocols from , using minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety margins.

(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Systematic Substituent Variation : Modify the pyridinyl, propyl, or hydrazinyl groups (e.g., replace propyl with butyl or cyclopropyl) and compare bioactivity. highlights similar strategies for optimizing aryl substituents .
  • In Silico Docking : Use software like AutoDock to predict binding modes with target enzymes (e.g., kinases). Compare with experimental IC₅₀ values.
  • Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity.

(Advanced) How can reaction mechanisms for key synthetic steps be elucidated?

Answer:

  • Kinetic Studies : Monitor intermediate formation via LC-MS at varying temperatures/times.
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to trace bond formation in the hydrazone moiety .
  • Computational Chemistry : Perform density functional theory (DFT) calculations to model transition states, as seen in ’s theoretical studies .

(Advanced) How should contradictory data (e.g., solubility vs. bioactivity) be resolved?

Answer:

  • Solubility Optimization : Test co-solvents (DMSO/PEG mixtures) or formulate as nanoparticles. notes room-temperature stability, suggesting solid-state characterization (DSC/TGA) to assess polymorphic forms .
  • Bioactivity Reassessment : Repeat assays under standardized conditions (pH, temperature) and validate with orthogonal methods (e.g., SPR vs. enzymatic assays).

(Advanced) What computational tools are recommended for modeling this compound’s interactions?

Answer:

  • Molecular Dynamics (MD) Simulations : Study conformational flexibility in aqueous environments (GROMACS/AMBER).
  • Quantum Mechanical Calculations : Use Gaussian or ORCA to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Pharmacophore Modeling : Identify critical interaction sites using tools like PharmaGist.

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